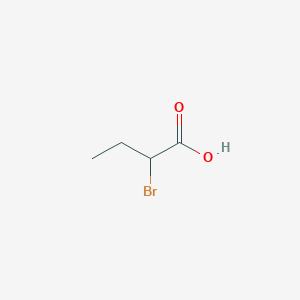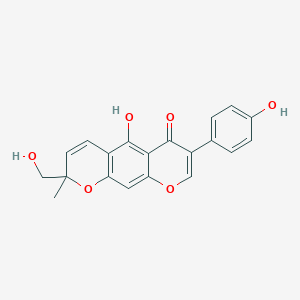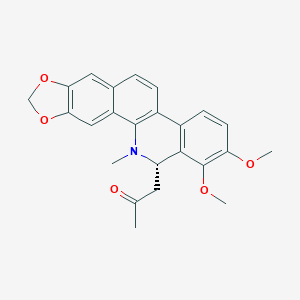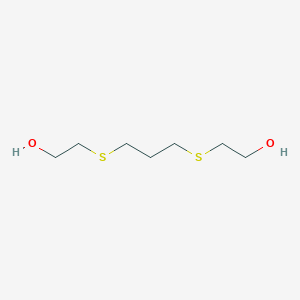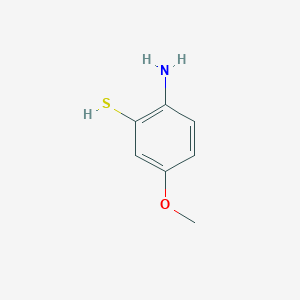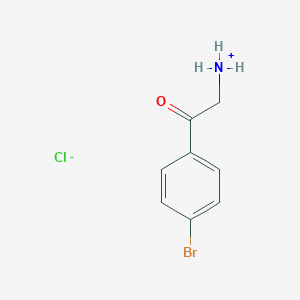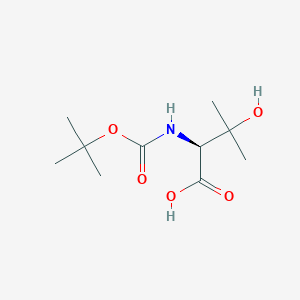
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that is structurally related to amino acids and is of interest due to its potential use in pharmaceutical applications. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in the protection of amines during synthesis procedures. The presence of both an amino and a hydroxy group in the molecule suggests that it could serve as a building block for more complex molecules, such as those found in drug design and synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutan was converted to a diastereomerically enriched amino alcohol by catalytic hydrogenation or by reduction with NaBH4-TiCl4 followed by hydrogenation. This process was used to create a component of the HIV protease inhibitor VX-478, demonstrating the utility of such compounds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was elucidated by this method. The absolute stereochemistry was confirmed, which is crucial for understanding the biological activity of such molecules .
Chemical Reactions Analysis
Compounds with the tert-butoxycarbonyl group can undergo various chemical reactions. They can be involved in acylation, rearrangements, and metal-catalyzed reactions. The Boc group itself is often used as a protective group for amines and can be removed under acidic conditions, such as with trifluoroacetic acid. The presence of diazo groups in related compounds indicates potential reactivity that could be harnessed in synthesis, although care must be taken due to the explosive nature of diazo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid and related compounds are influenced by their functional groups. The Boc group increases steric bulk and affects solubility and reactivity. The hydroxy group can participate in hydrogen bonding, which can affect the compound's solubility and crystallization behavior. The amino group contributes to the compound's basicity and its ability to form salts and engage in nucleophilic reactions. The specific physical properties, such as melting points and solubility, would depend on the particular substituents and the overall molecular structure .
Scientific Research Applications
Renin Inhibitors and Peptide Synthesis
- A study by Thaisrivongs et al. (1987) describes the synthesis of a related compound used as an intermediate for renin inhibitory peptides. The compound's structure, similar to the one , shows potential in inhibiting human plasma renin, suggesting applications in cardiovascular research (Thaisrivongs et al., 1987).
Baker's Yeast Reduction
- Hashiguchi et al. (1992) demonstrated the use of Baker's yeast for the reduction of N-protected methyl 4-amino-3-oxobutanoates. The study indicates the utility of yeast in the stereoselective synthesis of hydroxy esters, a process potentially applicable to the compound of interest (Hashiguchi et al., 1992).
Functional Group Reactions
- Noda and Seebach (1987) explored reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups. Their findings on hydrolytic cleavages leading to β-hydroxy-acid derivatives can inform the synthetic strategies involving the compound (Noda & Seebach, 1987).
Metabolic Studies in Microorganisms
- Rimbault et al. (1993) conducted organic acid analyses in cultures of a thermophilic sulfur-dependent anaerobic archaeon. Their study, involving tert-butyldimethylsiyl derivatives, could guide the understanding of metabolic pathways in which similar compounds might be involved (Rimbault et al., 1993).
Synthesis of Fluorinated Amino Acids
- Laue et al. (2000) researched the synthesis of γ‐Fluorinated α‐Amino Acids using 2‐Hydroxy‐3‐pinanone as an auxiliary. Their methods and findings could be relevant to the synthesis and applications of fluorinated derivatives of the compound (Laue et al., 2000).
Building Blocks for HIV Protease Inhibitors
- Ikunaka et al. (2002) presented scalable syntheses of (2S,3S)-BocAHPBA, a compound similar in structure and synthesis complexity. This research contributes to the understanding of assembling potent HIV protease inhibitors (Ikunaka et al., 2002).
Future Directions
properties
IUPAC Name |
(2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454339 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | |
CAS RN |
102507-13-1 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




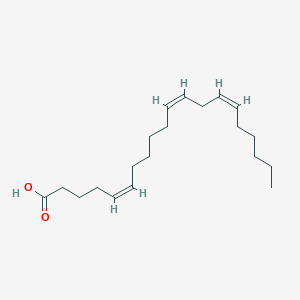
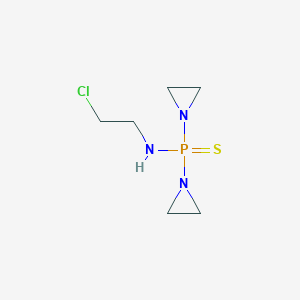
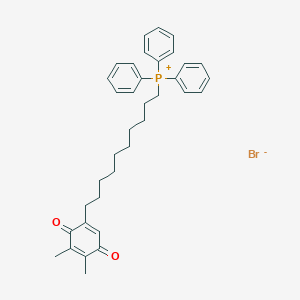

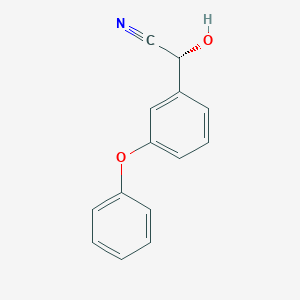

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
